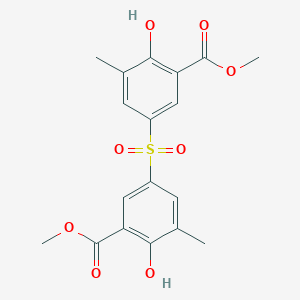![molecular formula C7H6Cl2N4 B13999711 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-75-1](/img/structure/B13999711.png)
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions. The presence of these chlorine atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization with Pyrimidine Precursors: The pyrazole intermediate is then subjected to cyclization with pyrimidine precursors under specific conditions to form the pyrazolopyrimidine core.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反应分析
Types of Reactions
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.
科学研究应用
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and DNA repair, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Quinazolines: These compounds have a similar pyrimidine ring but are fused with a benzene ring instead of a pyrazole ring.
Uniqueness
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
923282-75-1 |
|---|---|
分子式 |
C7H6Cl2N4 |
分子量 |
217.05 g/mol |
IUPAC 名称 |
7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2 |
InChI 键 |
ZTSAHFSNLLWFPA-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
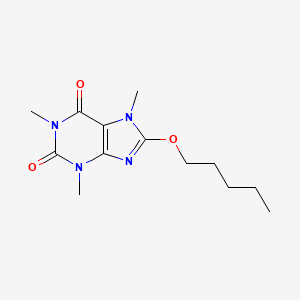

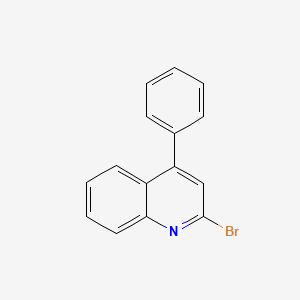


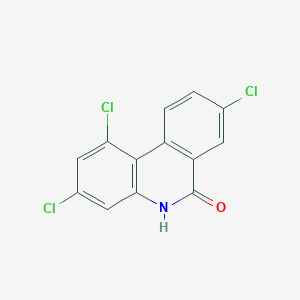
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
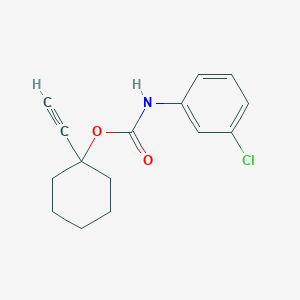
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
